Physicochemical Profiling & Synthetic Utility of 2-Fluoro-3-(methoxymethoxy)benzoic Acid
Physicochemical Profiling & Synthetic Utility of 2-Fluoro-3-(methoxymethoxy)benzoic Acid
Executive Summary: The Strategic Scaffold
2-Fluoro-3-(methoxymethoxy)benzoic acid (CAS: 368422-24-6 ) is a specialized fluorinated building block utilized primarily in the synthesis of bioactive small molecules, including kinase inhibitors and antibody-drug conjugate (ADC) payloads.[1]
Its value lies in the orthogonal protection strategy it enables. The methoxymethoxy (MOM) group masks the phenol at the 3-position, allowing for aggressive modifications of the benzoic acid core (e.g., amidation, reduction, or lithiation) without competing phenolic reactivity. Meanwhile, the ortho-fluorine atom (C2) serves a dual purpose: it sterically and electronically modulates the carboxylic acid while often enhancing the metabolic stability of the final drug candidate by blocking oxidative metabolism at a vulnerable ring position.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic handling, and deprotection protocols.
Structural & Physicochemical Profile
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-Fluoro-3-(methoxymethoxy)benzoic acid |
| CAS Number | 368422-24-6 |
| Molecular Formula | C₉H₉FO₄ |
| Molecular Weight | 200.16 g/mol |
| SMILES | COCOC1=C(C(=C(C=C1)F)C(=O)O) |
| Core Scaffold | Benzoic Acid |
| Substituents | 2-Fluoro (Electron withdrawing, Ortho); 3-MOM (Electron donating, Meta) |
Physicochemical Properties (Experimental & Predicted)
Note: Due to the proprietary nature of many intermediates, specific experimental values are often unpublished. The values below represent a synthesis of analogue data and computational predictions based on Hammett principles.
| Parameter | Value / Range | Scientific Rationale |
| Physical State | Solid (Crystalline powder) | Typical for benzoic acid derivatives of this MW.[2] |
| Melting Point | 115–125 °C (Predicted) | Lower than the parent hydroxy acid (160°C) due to loss of intermolecular H-bonding at the phenol. |
| pKa (Acid) | ~3.2 – 3.5 | The ortho-fluorine exerts a strong inductive effect (-I), significantly increasing acidity compared to benzoic acid (pKa 4.2). The MOM group (meta) has a weak electron-donating effect but is outweighed by the fluorine. |
| LogP (Lipophilicity) | 1.8 – 2.1 | The MOM group (-OCH₂OCH₃) is more lipophilic than the free hydroxyl (LogP ~1.2) but maintains polar character due to the ether oxygens. |
| Solubility | High: DCM, THF, EtOAcModerate: MeOH, EtOHLow: Water (neutral pH) | The carboxylic acid allows solubility in basic aqueous media (as the carboxylate salt). |
| Electronic Character | Electron-Deficient Ring | The fluorine atom deactivates the ring toward electrophilic aromatic substitution, but the MOM group activates the 4- and 6-positions. |
The "Ortho-Fluoro" Effect
The 2-fluoro substituent is not merely structural; it dictates the molecule's reactivity and conformation:
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Acidity Enhancement: Through the inductive withdrawal of electron density, the 2-F atom stabilizes the carboxylate anion, making this compound roughly 10x more acidic than unsubstituted benzoic acid.
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Conformational Lock: The fluorine atom creates a steric clash and electrostatic repulsion with the carbonyl oxygen, often forcing the carboxyl group out of planarity with the phenyl ring. This can influence binding affinity in enzyme pockets.
Synthetic Utility & Protecting Group Strategy
The Methoxymethyl (MOM) ether is chosen for this scaffold because of its robustness under basic conditions and specific lability under acidic conditions.
Stability Profile (MOM Group)
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Stable Conditions:
-
Bases: NaOH, KOH, Carbonates, LDA, LiHMDS (Excellent for lithiation chemistry).
-
Nucleophiles: Grignard reagents, Organolithiums.
-
Reductants: NaBH₄, LiAlH₄ (The acid will reduce, the MOM will survive).
-
Oxidants: KMnO₄, Jones Reagent.
-
-
Labile Conditions (Deprotection):
-
Acids: Aqueous HCl, TFA, Acetic Acid (Requires heat).
-
Lewis Acids: BBr₃, TiCl₄.
-
Synthesis Workflow
The synthesis typically proceeds from 2-fluoro-3-hydroxybenzoic acid (CAS 91658-92-3).[2]
Protocol: MOM Protection of 2-Fluoro-3-hydroxybenzoic acid
This protocol selectively protects the phenol while preserving the carboxylic acid (or protecting it transiently).
-
Esterification (Optional but Recommended): Convert the acid to a methyl ester first to avoid MOM-ester formation.
-
Reagents: MeOH, H₂SO₄ (cat), Reflux.
-
-
MOM Protection:
-
Saponification:
Visualizing the Chemical Logic
The following diagram illustrates the synthesis and the orthogonal deprotection logic, highlighting why this intermediate is used in complex drug synthesis.
Caption: Orthogonal protection strategy using the MOM group to isolate carboxylic acid reactivity.
Experimental Handling & Safety
Solubility & Preparation
For analytical (HPLC/LCMS) or synthetic use:
-
Stock Solution: Dissolve in DMSO or Methanol . The compound is stable in solution at room temperature for >24 hours.
-
Reaction Solvent: For coupling reactions (e.g., HATU/EDC couplings), use DMF or DCM . Avoid protic solvents if using acid chlorides.
Deprotection Protocol (Standard)
To remove the MOM group and restore the phenol in the final step:
-
Dissolve the intermediate in Isopropanol (IPA) or Methanol .
-
Add 6N HCl (approx. 5-10 equivalents).
-
Heat to 50-60°C for 2-4 hours.
-
Monitoring: Monitor by LCMS.[7] The MOM group cleavage proceeds via an oxonium ion intermediate.
-
Workup: Neutralize with NaHCO₃, extract with EtOAc.
-
Safety (MOM-Cl Warning)
While the target acid is a standard organic irritant, the reagent used to make it (MOM-Cl) is a regulated carcinogen.
-
Recommendation: Purchase the 2-Fluoro-3-(methoxymethoxy)benzoic acid commercially (e.g., from specialized fluorine building block vendors) rather than synthesizing it from the phenol to avoid MOM-Cl handling.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM group stability and deprotection conditions).
-
BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Retrieved from .
- University of Tartu. (2019). Aqueous pKa values of fluorinated benzoic acids. J. Phys. Org. Chem. 32, e3940.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 137654-20-7 (Analogue Reference). Retrieved from .
-
ChemicalBook. (2025).[8] 2-Fluoro-3-(methoxymethoxy)benzoic Acid Product Entry. Retrieved from .
Sources
- 1. 69249-22-5,3-Amino-6-bromo-1,2,4-triazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. lookchem.com [lookchem.com]
- 3. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]
- 4. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 5. 2-Fluoro-3-(methoxymethoxy)benzoic acid [sigmaaldrich.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
